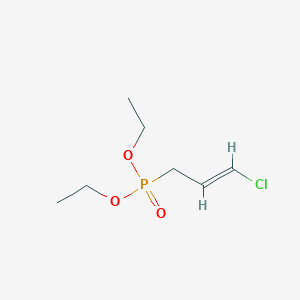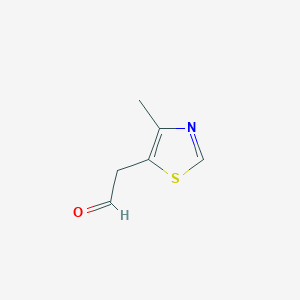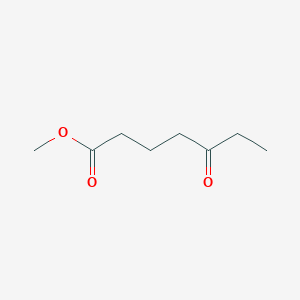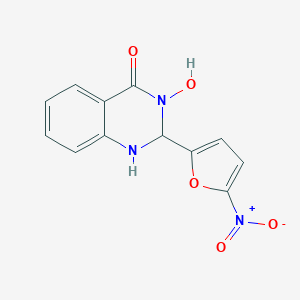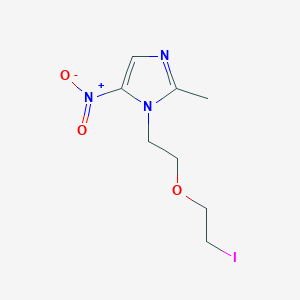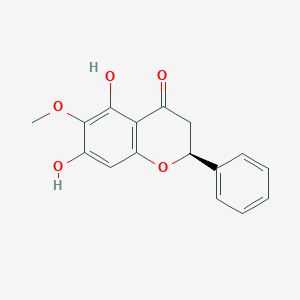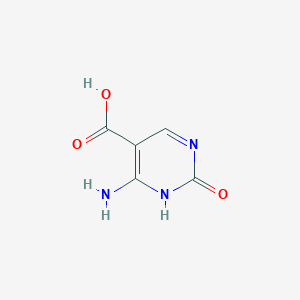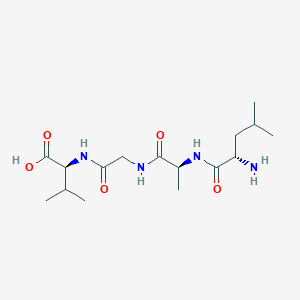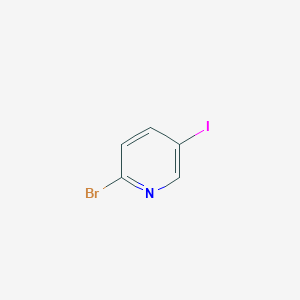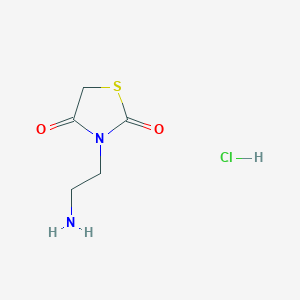
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride” is a hydrochloride salt of a thiazolidinedione with an aminoethyl group at the 3-position. Thiazolidinediones are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The 2,4-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2-aminoethanethiol with a diketone or a similar carbonyl compound to form the thiazolidine ring, followed by the addition of hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the two carbonyl groups at the 2nd and 4th positions of the ring, and the 2-aminoethyl group at the 3rd position .Chemical Reactions Analysis
As a thiazolidinedione, this compound might undergo reactions typical of these types of compounds, such as redox reactions, reactions at the carbonyl groups, or reactions involving the nitrogen in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water .Aplicaciones Científicas De Investigación
Spacer Arm in Conjugation Schemes
The compound serves as a spacer arm in conjugation schemes, enabling the construction, extension, and modification of functional groups on proteins and surfaces. This application is crucial for creating complex biomolecular structures for research purposes .
Reversible Immobilization Applications
It is used for reversible immobilization applications, where the internal disulfide bond can be cleaved with reducing agents. This feature is particularly useful for applications that require temporary binding of enzymes or other proteins to surfaces .
Polymerization Studies
The compound can react with carbodiimide EDC to conjugate to molecules containing amines or carboxylates, leading to polymerization. This application is significant for creating polymers with specific biological functions .
Mecanismo De Acción
Target of Action
The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is an extracellular signal-regulated kinase (ERK) docking domain inhibitor . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .
Mode of Action
This compound inhibits ERK binding rather than ERK activity at the ATP domain . By inhibiting the docking domain of ERK, it prevents the protein from interacting with its downstream targets, thereby disrupting the signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cellular responses such as growth, differentiation, and survival .
Pharmacokinetics
Similar compounds, such as tryptamine, have been shown to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The inhibition of ERK binding by this compound disrupts the MAPK/ERK signaling pathway . This can lead to a variety of cellular effects, depending on the specific context and cell type. For example, it may inhibit cell proliferation or survival, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .
Action Environment
The action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other signaling molecules or drugs, can potentially interact with the compound and alter its effects .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVYLLONFKJSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride | |
CAS RN |
19382-49-1 |
Source


|
| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19382-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

